molecular formula C16H14FNO3 B6407851 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% CAS No. 1262008-84-3

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%

Cat. No. B6407851
CAS RN: 1262008-84-3
M. Wt: 287.28 g/mol
InChI Key: YQCLKSQBSNFPNJ-UHFFFAOYSA-N
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Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% (DMF-FB) is an important organic compound used in the field of synthetic organic chemistry. It is a versatile reagent used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. DMF-FB is also used in the synthesis of a wide range of chemical compounds, including heterocycles, polymers, and organometallic compounds.

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is an important reagent in the synthesis of various compounds for use in scientific research. It is commonly used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and indoles, which are important in the field of medicinal chemistry. It is also used in the synthesis of polymers and organometallic compounds, which are important in the field of materials science.

Mechanism of Action

The mechanism of action of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is based on the formation of an intermediate, N,N-dimethylaminocarbonyl fluoride (DMACF). This intermediate is formed through a nucleophilic substitution reaction between the DMAC and the 4-fluorobenzene. The DMACF then undergoes a dehydration reaction to form the desired product, 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%.
Biochemical and Physiological Effects
2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the regulation of nerve transmission. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% in lab experiments include its availability, low cost, and ease of use. It is also a relatively safe reagent, as it is not toxic and does not produce hazardous by-products. However, one limitation of using 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is that it is not as reactive as some other reagents, so it may not be suitable for the synthesis of highly reactive compounds.

Future Directions

The potential future applications of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% include its use in the synthesis of pharmaceuticals, agrochemicals, and materials. It could also be used in the synthesis of new heterocyclic compounds, polymers, and organometallics, which could have applications in the fields of medicinal chemistry, materials science, and catalysis. Furthermore, further research could be conducted to explore the potential biochemical and physiological effects of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%, as well as its potential therapeutic applications.

Synthesis Methods

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is typically synthesized through a reaction between 4-fluorobenzene and N,N-dimethylaminocarbonyl chloride (DMAC). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reaction mixture. The reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a catalyst, such as copper (I) chloride or copper (II) chloride. The reaction is typically conducted at a temperature of between 50 and 100°C.

properties

IUPAC Name

2-[4-(dimethylcarbamoyl)phenyl]-4-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-18(2)15(19)11-5-3-10(4-6-11)14-9-12(17)7-8-13(14)16(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCLKSQBSNFPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691337
Record name 4'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-fluorobenzoic acid

CAS RN

1262008-84-3
Record name 4'-(Dimethylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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